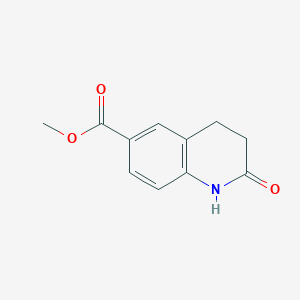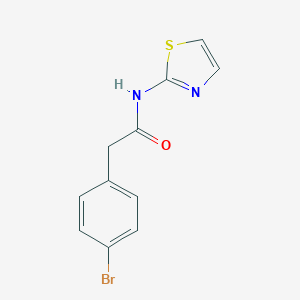
1,7-diméthyl-1H-indole-3-carbaldéhyde
Vue d'ensemble
Description
1,7-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of two methyl groups at positions 1 and 7 of the indole ring and an aldehyde group at position 3.
Applications De Recherche Scientifique
1,7-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:
Mécanisme D'action
Target of Action
1,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which is known for its diverse biological and clinical applications . .
Mode of Action
It is known that indole derivatives interact with multiple receptors, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to generate biologically active structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-dimethyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,7-dimethylindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at position 3 . The reaction is typically carried out under reflux conditions, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of 1,7-dimethyl-1H-indole-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: 1,7-dimethyl-1H-indole-3-carboxylic acid.
Reduction: 1,7-dimethyl-1H-indole-3-methanol.
Substitution: 2-nitro-1,7-dimethyl-1H-indole-3-carbaldehyde, 5-bromo-1,7-dimethyl-1H-indole-3-carbaldehyde.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-3-carbaldehyde: Lacks the methyl groups at positions 1 and 7, making it less hydrophobic and potentially altering its biological activity.
7-methyl-1H-indole-3-carbaldehyde: Contains a single methyl group at position 7, which may affect its reactivity and interactions compared to 1,7-dimethyl-1H-indole-3-carbaldehyde.
Uniqueness
1,7-dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of two methyl groups, which can influence its chemical reactivity, solubility, and biological interactions. These structural modifications can enhance its potential as a versatile building block for the synthesis of complex molecules and its application in various scientific fields .
Propriétés
IUPAC Name |
1,7-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFXCARKJCTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616721 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164353-61-1 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)







